1-Benzylpiperidine-4-carbohydrazide
Description
Significance of the Piperidine (B6355638) Core in Heterocyclic Chemistry and Drug Design
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of heterocyclic chemistry and a highly privileged scaffold in drug design. researchgate.netnih.gov Its prevalence is underscored by its presence in a multitude of natural alkaloids and synthetic pharmaceuticals. nih.govnih.gov In fact, piperidine is the most common heterocycle found in FDA-approved drugs, highlighting its importance in medicinal chemistry. ugent.be
The structural features of the piperidine ring, including its sp3-hybridized carbon atoms, allow for a wide range of substitutions and conformational flexibility, making it an ideal building block for creating structurally diverse molecules. nih.gov This versatility enables the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.net Piperidine derivatives have demonstrated a broad spectrum of biological activities, including applications as anticancer, antiviral, antimicrobial, and analgesic agents. researchgate.netijnrd.org
Role of the Hydrazide Functionality in Medicinal Chemistry Scaffolds
The hydrazide functional group (R-CO-NHNH2) is another critical component in medicinal chemistry, valued for its ability to act as a versatile linker and pharmacophore. mdpi.comrjptonline.org Hydrazides are key intermediates in the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles (B1248032) and diazoles. rjptonline.org This reactivity makes them powerful tools for generating libraries of novel compounds with diverse biological activities. mdpi.com
Compounds containing the hydrazide moiety have been shown to exhibit a wide range of therapeutic properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antioxidant effects. mdpi.comnih.gov The presence of the hydrazide group can significantly enhance the biological activity of a molecule. nih.gov Furthermore, hydrazides and their derivatives, hydrazones, are crucial synthons in the development of new drugs, contributing to the treatment of various diseases. mdpi.comresearchgate.net
Overview of 1-Benzylpiperidine-4-carbohydrazide as a Privileged Scaffold for Derivative Synthesis
The combination of the piperidine core and the hydrazide functionality in this compound creates a "privileged scaffold." This term refers to a molecular framework that can be used to develop ligands for a range of different biological targets. mdpi.comgrafiati.com The 1-benzylpiperidine (B1218667) moiety itself is a recognized privileged structure in medicinal chemistry, particularly in the design of antipsychotic agents. nih.gov
The carbohydrazide (B1668358) group at the 4-position of the piperidine ring provides a reactive site for further chemical modifications, allowing for the synthesis of a vast number of derivatives. nih.gov Researchers have successfully synthesized and evaluated various derivatives of this compound for a range of therapeutic applications. For example, benzylpiperidine-derived hydrazones have been investigated as dual inhibitors of monoamine oxidases and acetylcholinesterase for the potential treatment of Alzheimer's disease. researchgate.net Similarly, other derivatives have been explored as potent inhibitors for conditions like HIV, by targeting the CCR5 receptor. nih.gov
The general synthetic route to such derivatives often involves the reaction of this compound with various aldehydes or ketones to form hydrazones, or its use as a precursor for more complex heterocyclic systems. researchgate.net
Historical Context and Evolution of Research Involving the 1-Benzylpiperidine Moiety
Research into piperidine-containing compounds has a long history, with the piperidine ring system being a key motif in many natural alkaloids. researchgate.net The synthetic exploration of piperidine derivatives has expanded significantly over the last few decades, driven by their wide range of therapeutic applications. researchgate.netnih.gov
The 1-benzylpiperidine moiety, in particular, has been a focus of interest in the development of central nervous system (CNS) active drugs. For instance, derivatives of 1-benzylpiperidine have been designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for Alzheimer's disease. nih.gov Other studies have focused on creating dual-target inhibitors of acetylcholinesterase and the serotonin (B10506) transporter, also for Alzheimer's treatment. mdpi.com These research efforts highlight the evolution of drug design strategies, moving towards multi-target-directed ligands to address complex diseases. nih.gov The versatility of the 1-benzylpiperidine scaffold continues to inspire the design and development of novel pharmaceuticals. ugent.be
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-15-13(17)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQFAQYEUFYKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503738 | |
| Record name | 1-Benzylpiperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74045-91-3 | |
| Record name | 1-Benzylpiperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzylpiperidine 4 Carbohydrazide and Its Analogues
Strategies for the Preparation of the 1-Benzylpiperidine-4-carbohydrazide Core
The construction of the fundamental this compound scaffold can be achieved through several reliable synthetic routes. These methods often start from readily available precursors and involve sequential chemical transformations.
Synthesis from 1-Benzyl-4-piperidone Precursors and Hydrazine (B178648) Derivatives
A common and efficient method for preparing the this compound core begins with 1-benzyl-4-piperidone. sigmaaldrich.comnih.gov This approach typically involves a two-step process. First, 1-benzyl-4-piperidone is converted to a corresponding ester, such as ethyl 1-benzylpiperidine-4-carboxylate. This esterification is a crucial intermediate step.
Subsequently, the resulting ester undergoes hydrazinolysis. This reaction involves treating the ethyl 1-benzylpiperidine-4-carboxylate with hydrazine hydrate. nih.gov The hydrazine molecule displaces the ethoxy group of the ester, yielding the desired this compound. This method is widely used due to the commercial availability of 1-benzyl-4-piperidone and the generally high yields of the hydrazinolysis step. researchgate.net
Derivatization from 4-Piperidinecarboxylic Acid and Related Intermediates
An alternative strategy for synthesizing the this compound core starts with 4-piperidinecarboxylic acid or its derivatives. nih.gov This pathway involves the initial N-benzylation of the piperidine (B6355638) ring. For instance, 4-piperidinecarboxylic acid can be reacted with benzyl (B1604629) bromide to introduce the benzyl group at the nitrogen atom, forming 1-benzylpiperidine-4-carboxylic acid. google.com
Once the N-benzylated acid is obtained, it can be converted to the corresponding carbohydrazide (B1668358). This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it into an acid chloride or an activated ester. The activated intermediate is then reacted with hydrazine to furnish this compound. osti.gov A multi-step synthesis starting from 4-piperidinecarboxylic acid involves esterification, followed by N-alkylation with benzyl bromide, hydrolysis of the ester to the carboxylic acid, and finally conversion to the hydrazide. google.com
Oxidation Routes for the Preparation of 1-Benzylpiperidine-4-carboxaldehyde (Intermediate)
The synthesis of 1-benzylpiperidine-4-carboxaldehyde is a critical step as it serves as a versatile intermediate that can be further converted to the carbohydrazide. One prominent oxidation route involves the use of (1-benzyl-4-piperidyl)methanol (B150785) as the starting material. google.com This alcohol can be selectively oxidized to the corresponding aldehyde. A notable method employs a system composed of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), sodium periodate, and sodium bromide. google.comgoogle.com This oxidation is efficient, proceeds under mild conditions, and provides high yields and purity of the desired aldehyde. google.comgoogle.com
Another approach to obtain 1-benzylpiperidine-4-carboxaldehyde is through the reduction of an ester derivative. For example, ethyl 1-benzylpiperidine-4-carboxylate can be reduced using diisobutylaluminum hydride (DIBAL-H) at low temperatures to yield the aldehyde. prepchem.com A multi-step synthesis starting from 4-piperidinecarboxylic acid can also lead to the aldehyde intermediate. google.com This involves esterification, alkylation to introduce the benzyl group, hydrolysis, acylation, dehydration to a nitrile, and finally, reduction of the nitrile to the aldehyde. google.com
Synthesis of N-Benzylpiperidine-4-carbohydrazide Derivatives
Once the this compound core is synthesized, it can be further modified to create a diverse library of derivatives. These modifications primarily target the hydrazide functional group, allowing for the introduction of various substituents.
Condensation Reactions with Aldehydes and Ketones (e.g., Hydrazone Formation)
A straightforward and widely employed method for derivatizing this compound is through condensation reactions with a variety of aldehydes and ketones. nih.gov This reaction leads to the formation of hydrazones, which are compounds characterized by a C=N-N linkage.
The reaction is typically carried out by refluxing the this compound with the desired aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. This versatile reaction allows for the introduction of a wide array of aromatic, heterocyclic, or aliphatic substituents onto the core structure, depending on the carbonyl compound used.
Functionalization and Derivatization at the Hydrazide Moiety
Beyond hydrazone formation, the hydrazide moiety of this compound offers several other opportunities for functionalization. For instance, the terminal nitrogen of the hydrazide can be acylated or sulfonylated. Acylation with various acid chlorides or anhydrides can introduce additional carbonyl-containing groups. dtic.mil
Furthermore, the hydrazide can participate in cyclization reactions to form various heterocyclic systems. For example, reaction with carbon disulfide can lead to the formation of oxadiazole rings. nih.gov Similarly, reaction with isothiocyanates can yield thiosemicarbazides, which can be further cyclized into triazoles. nih.gov These derivatization strategies significantly expand the chemical space accessible from the this compound core, enabling the synthesis of a wide range of compounds with potentially diverse biological activities. nih.gov
Spirocyclization Approaches Involving the Piperidine-4-one Intermediate
The synthesis of spirocyclic compounds, which feature a single atom common to two rings, represents a significant area of organic chemistry due to their unique three-dimensional structures. mdpi.com 1-Benzylpiperidine-4-one serves as a crucial intermediate for accessing a variety of spiro-heterocycles, where the C-4 position of the piperidine ring becomes the spiro atom. These approaches often involve multicomponent reactions or cycloadditions to construct complex molecular architectures.
One prominent strategy is the [3+2] cycloaddition reaction, which is highly effective for synthesizing five-membered heterocyclic rings. mdpi.com In this approach, an azomethine ylide is generated in situ, typically from the condensation of an α-amino acid with a carbonyl compound like isatin (B1672199). mdpi.com This ylide then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile. While many examples start with isatin, the principle is directly applicable to 1-benzylpiperidine-4-one, which can react with an amino acid to form the corresponding azomethine ylide. This intermediate can then react with various activated alkenes (dipolarophiles) to yield spiro-pyrrolidine derivatives fused to the piperidine ring. A series of novel dispirooxindole derivatives have been synthesized using a similar 1,3-dipolar cycloaddition of an azomethine ylide with 3-acetonylideneoxindole, highlighting the utility of this method in creating complex spiro frameworks. nih.gov
Multicomponent reactions (MCRs) also provide an efficient pathway to spiro-compounds. For instance, the reaction of isatin derivatives, a source of active methylene, and a β-ketoester in the presence of a basic catalyst can yield spiro[indoline-3,4′-pyrans]. mdpi.comnih.gov By substituting isatin with 1-benzylpiperidine-4-one, analogous MCRs can be envisioned to construct different spiro-heterocyclic systems. The piperidone's ketone functionality is the key reactive site for the initial condensation step that initiates the reaction cascade.
The table below summarizes key spirocyclization strategies applicable to piperidine-4-one intermediates.
| Reaction Type | Key Reagents | Resulting Spiro-Heterocycle | Reference |
| [3+2] Cycloaddition | α-Amino Acid, Activated Alkene | Spiro-pyrrolidine | mdpi.com |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkenyl Dipolarophile | Dispiro-pyrrolidine/oxindole | nih.gov |
| Multicomponent Reaction | Active Methylene Compound, β-Diketone | Spiro-pyran | mdpi.comnih.gov |
These methodologies demonstrate the versatility of the 1-benzylpiperidine-4-one intermediate in constructing rigid and structurally complex spirocyclic systems, which are of significant interest in drug discovery.
Hybrid Molecule Design and Synthesis (e.g., with Oxadiazole, Quinoline)
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially improved affinity, efficacy, or a multi-target profile. The this compound scaffold is an excellent platform for this approach, with its carbohydrazide group serving as a versatile handle for chemical modification.
Oxadiazole Hybrids:
The 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere for amide and ester groups and is a common feature in medicinally active compounds. nih.gov A series of novel hybrid compounds linking the N-(1-benzylpiperidin-4-yl) moiety with a 5-phenyl-1,3,4-oxadiazole-2-ylthio fragment have been designed and synthesized. researchgate.net The synthesis typically begins with the conversion of 1-benzylpiperidine-4-carboxylic acid to its corresponding hydrazide, this compound. This hydrazide can then be used to construct the oxadiazole ring through several methods. One common route involves reaction with carbon disulfide in a basic medium to form a dithiocarbazate salt, which is then cyclized with hydrazine to form a mercapto-triazole, or reacted with an acyl halide followed by dehydrative cyclization to yield the 1,3,4-oxadiazole.
In a specific study, researchers developed hybrids designed as multifunctional agents for Alzheimer's disease. researchgate.net The key compounds from this study, SD-4 and SD-6, demonstrated inhibitory potential against human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBChE), and human β-site amyloid precursor protein cleaving enzyme 1 (hBACE-1). researchgate.net
Quinoline (B57606) Hybrids:
Quinoline is another privileged scaffold in medicinal chemistry. Hybrid molecules incorporating both the 1-benzylpiperidine (B1218667) and quinoline moieties can be synthesized by leveraging the reactivity of the carbohydrazide group. For example, this compound can be condensed with a quinoline-4-carboxaldehyde to form a Schiff base (hydrazone). This hydrazone linkage is a common motif in bioactive molecules. Alternatively, amide bond formation between the carbohydrazide and a quinoline carboxylic acid derivative provides another stable linkage. The design of such hybrids often aims to combine the pharmacological properties of both parent scaffolds. Studies on related structures, such as benzamides substituted with quinoline-linked oxadiazoles (B1248032), have shown promising fungicidal activities, demonstrating the potential of combining these heterocyclic systems. nih.gov
The following table presents examples of hybrid molecules based on the 1-benzylpiperidine scaffold and their research findings.
| Hybrid Type | Linked Pharmacophore | Synthetic Strategy | Key Research Findings | Reference |
| Oxadiazole Hybrid (e.g., SD-6) | 5-phenyl-1,3,4-oxadiazole | Molecular hybridization via a thio-linker | Multifunctional inhibitor of hAChE, hBChE, and hBACE-1; shows anti-Aβ aggregation potential. | researchgate.net |
| Quinoline Hybrid (Hypothetical) | Quinoline | Condensation of carbohydrazide with quinoline-aldehyde to form a hydrazone bridge. | Designed to combine pharmacological profiles of both piperidine and quinoline moieties. | nih.gov |
The strategic combination of the this compound core with other pharmacologically relevant heterocycles like oxadiazole and quinoline provides a powerful avenue for the discovery of new chemical entities.
Structure Activity Relationship Sar Studies of 1 Benzylpiperidine 4 Carbohydrazide Derivatives
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of 1-benzylpiperidine-4-carbohydrazide derivatives is profoundly influenced by the nature and position of various substituents. Modifications on the hydrazide moiety, the length and flexibility of linkers in hybrid structures, and the regiochemistry of substitutions all play pivotal roles in defining the pharmacological profiles of these compounds.
Exploration of Aryl and Heteroaryl Substitutions on the Hydrazide Moiety
The introduction of aryl and heteroaryl groups onto the hydrazide portion of the this compound core has been a key strategy in modulating biological activity. These substitutions can significantly impact the compound's interaction with biological targets. For instance, in related N-benzylpiperidine scaffolds, the nature of the aromatic substituent is a critical determinant of potency and selectivity.
Research on related N-(1-benzylpiperidin-4-yl)arylacetamides has shown that replacing the phenyl ring of the acetamide (B32628) moiety with other aromatic systems like thiophene, naphthyl, or indole (B1671886) does not significantly alter the affinity for sigma₁ receptors. researchgate.net This suggests that a certain degree of aromatic diversity is tolerated at this position without compromising binding to this particular target.
In a series of N-benzyl piperidine (B6355638) derivatives designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), various aromatic and heteroaromatic moieties were incorporated. The findings indicated that specific substitutions were crucial for achieving the desired dual inhibitory activity, highlighting the importance of the electronic and steric properties of the appended aryl groups. nih.gov
While direct data on a series of N'-aryl/heteroaryl-1-benzylpiperidine-4-carbohydrazides is limited, the general principles derived from analogous structures underscore the importance of this chemical space for tailoring the biological activity of the core scaffold. The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituent on the aryl or heteroaryl ring can influence binding affinity, selectivity, and pharmacokinetic properties.
Interactive Table: Impact of Aryl/Heteroaryl Substitutions on Biological Activity (Hypothetical Data Based on Related Series)
| Compound ID | N'-Substituent | Target | Activity (IC₅₀, nM) |
| 1a | Phenyl | Target X | 150 |
| 1b | 4-Chlorophenyl | Target X | 75 |
| 1c | 4-Methoxyphenyl | Target X | 200 |
| 1d | 2-Thienyl | Target X | 120 |
| 1e | 3-Pyridyl | Target X | 95 |
Influence of Linker Length and Flexibility in Hybrid Structures
Studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where an ethyl group acts as a linker, have shown that this structural element is crucial for potent acetylcholinesterase (AChE) inhibition. nih.gov Similarly, in a series of 4-benzylpiperidine (B145979) carboxamides designed as dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, derivatives with a three-carbon linker displayed better activity than those with a two-carbon linker. mdpi.com This suggests that an optimal linker length is necessary to correctly position the pharmacophoric elements within the binding sites of their respective targets.
The flexibility of the linker is also a key determinant of biological activity. A rigid linker may pre-organize the molecule in a bioactive conformation, reducing the entropic penalty upon binding. Conversely, a flexible linker can allow the molecule to adopt multiple conformations, potentially enabling it to adapt to the binding site more effectively.
Regiochemical Contributions to Pharmacological Activity
The position of substituents on the aromatic rings of the this compound scaffold can have a profound impact on biological activity. This regiochemical influence is a cornerstone of SAR studies.
In a series of 1-aralkyl-4-benzylpiperidine derivatives, modifications on the aralkyl moiety were systematically studied. The position of substituents on this aromatic ring led to significant variations in affinity and selectivity for sigma receptors. nih.gov Similarly, for indanone-benzylpiperidine inhibitors of acetylcholinesterase, QSAR analyses revealed that substitution on the indanone ring was more effective at enhancing potency compared to substitutions on the benzylpiperidine ring. nih.gov Specifically, substitutions at the para position of the benzyl (B1604629) ring were found to diminish potency, likely due to steric hindrance at the receptor surface. nih.gov
Stereochemical Considerations in Biologically Active Derivatives
Chirality and stereochemistry are fundamental aspects of drug design, as different stereoisomers of a molecule can exhibit distinct pharmacological and toxicological profiles. While the parent this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with varying biological activities.
Although specific studies on the stereoisomers of this compound derivatives are not extensively documented, the principles of stereoselectivity are well-established in related piperidine-containing compounds. For instance, in a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, the stereochemistry at the piperazine (B1678402) ring was found to be critical for potent inhibition of the hepatitis C virus NS5B polymerase. unisi.it
The differential activity of stereoisomers often arises from their distinct three-dimensional arrangements, which dictate how they interact with the chiral environment of biological macromolecules such as enzymes and receptors. One enantiomer may fit perfectly into a binding site, while the other may have a weaker interaction or even bind to a different target altogether. Therefore, the synthesis and evaluation of individual stereoisomers are crucial steps in the development of potent and selective therapeutic agents based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Analyses of Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These analyses can provide valuable insights into the physicochemical properties that govern the potency of a series of analogues and can guide the design of new, more active compounds.
In another study on benzylidene hydrazine (B178648) benzamides, a QSAR model was developed that correlated the anticancer activity with descriptors such as Log S (water solubility), rerank score (a scoring function for protein-ligand binding), and molar refractivity (MR), which relates to the volume of the molecules. researchgate.netresearchgate.net The resulting equation highlighted the importance of these properties in determining the cytotoxic effects of these compounds. researchgate.netresearchgate.net
For the this compound scaffold, QSAR analyses could be employed to elucidate the role of various electronic, steric, and hydrophobic parameters. By building a statistically significant model, it would be possible to predict the activity of novel derivatives and prioritize their synthesis, thereby accelerating the drug discovery process.
Computational and Theoretical Investigations
Quantum Chemical Studies for Structural and Electronic Characterization
Quantum chemical studies are instrumental in elucidating the molecular structure and electronic properties of chemical compounds. These computational methods provide insights that are often complementary to experimental data.
Density Functional Theory (DFT) Calculations for Molecular Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-benzylpiperidine-4-carbohydrazide, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This would involve calculating the molecule's energy at various atomic arrangements to find the one with the minimum energy. Key outputs from this analysis, which are currently not available, would include optimized bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap generally implies higher reactivity. For this compound, this analysis would provide the energies of these orbitals and the energy gap, offering insights into its potential reactivity, but specific data is not present in the available search results.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized picture of the electron density in a molecule, allowing for the investigation of charge transfer, hyperconjugative interactions, and the strength of various bonds. This analysis would reveal the nature and magnitude of stabilizing interactions within the this compound structure, but no such analysis has been published.
Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the regions of a molecule that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic). Red-colored regions on an MEP map indicate a negative potential (electron-rich), while blue regions indicate a positive potential (electron-poor). This mapping would be invaluable for understanding the reactive sites of this compound, but specific maps for this compound are not available.
Analysis of Nonlinear Optical (NLO) Properties
Nonlinear Optical (NLO) properties of a molecule describe its behavior in the presence of a strong electromagnetic field, such as that from a laser. Computational analysis can predict a molecule's potential for NLO applications by calculating parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for materials science and telecommunications. A computational study on this compound would be needed to determine its NLO properties.
Vibrational Frequency Computations and Spectroscopic Correlations
Computational methods can be used to calculate the vibrational frequencies of a molecule. These theoretical frequencies can then be correlated with experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy. This correlation helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. Without a dedicated computational study, a detailed vibrational analysis of this compound remains unperformed.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in drug discovery for identifying new active compounds and optimizing lead molecules. researchgate.net For derivatives of 1-benzylpiperidine (B1218667), docking studies have been crucial in understanding their interactions with various biological targets.
Prediction of Binding Modes and Key Residue Interactions
Molecular docking studies have been effectively used to predict how N-benzylpiperidine derivatives bind to the active sites of various enzymes and receptors. For instance, in studies of related N-benzylpiperidine hybrids, these compounds were shown to occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE), a key target in Alzheimer's disease. researchgate.netnih.gov The benzyl (B1604629) moiety often establishes hydrophobic interactions, while the piperidine (B6355638) nitrogen can form crucial ionic or hydrogen bonds. nih.gov
In the context of antimicrobial research, derivatives of benzoic acid hydrazide have been docked against enzymes like enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis. These studies revealed that the compounds exhibit binding interactions with key amino acid residues such as ARG60, ARG32, and GLN28, similar to known inhibitors. mdpi.com For arylpiperazine derivatives targeting AChE, the xanthine (B1682287) moiety has been observed to bind within the CAS, while the arylpiperazine fragment situates itself in the PAS. researchgate.net
Docking analyses of (4-piperidinyl)-piperazines as Acetyl-CoA carboxylase (ACC) inhibitors have also been performed to explore their binding mode within the enzyme's active site. researchgate.net Similarly, when targeting the sigma-1 receptor (S1R), the piperidine nitrogen of related ligands acts as the positive ionizable group, with the benzyl moiety serving as a secondary hydrophobic group, fitting into a linear arrangement within the binding site. nih.gov
Elucidation of Binding Affinities with Biological Targets
Binding affinity, often expressed as a docking score or inhibition constant (Kᵢ), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values indicate a more stable and potent ligand-receptor complex. For derivatives of 1-benzylpiperidine, computational studies have calculated these affinities to rank potential drug candidates.
In the pursuit of sigma-1 receptor (S1R) ligands, a derivative, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1), demonstrated a high affinity with a Kᵢ value of 3.2 nM, which is comparable to the reference compound haloperidol (B65202) (Kᵢ of 2.5 nM). nih.gov Another related compound in the same study showed a Kᵢ of 24 nM for S1R. nih.gov
For pyrrole (B145914) derivatives based on a benzoic acid hydrazide structure, docking scores against M. tuberculosis enzymes ranged from 4.44 to 6.73, indicating varied but generally favorable binding energies. mdpi.com The tables below showcase representative binding affinity data for related compounds.
| Compound | Target | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | S1R | 3.2 nM | nih.gov |
| Haloperidol (Reference) | S1R | 2.5 nM | nih.gov |
| Compound 2 (analogue) | S1R | 24 nM | nih.gov |
| Target Enzyme (PDB ID) | Docking Score Range | Reference |
|---|---|---|
| Enoyl ACP Reductase (2NSD) | 4.44 - 6.73 | mdpi.com |
| Dihydrofolate Reductase (1DF7) | Good (Specific range not detailed) | mdpi.com |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug design, MD simulations are employed to assess the stability of a ligand-target complex predicted by molecular docking. nih.gov These simulations provide insights into the dynamic behavior of the complex, confirming that the key interactions observed in static docking poses are maintained in a more realistic, dynamic environment.
For N-benzylpiperidine hybrids targeting enzymes in Alzheimer's disease, MD simulations have affirmed consensual binding interactions. nih.gov Studies on sigma receptor ligands have also utilized MD simulations to reveal the crucial amino acid residues that maintain stable interactions with the compound over the simulation period. nih.gov These simulations can validate the binding mode and provide a more accurate picture of the ligand's behavior at the active site, ensuring the stability of the predicted interactions. nih.gov
Computational Toxicology Prediction for Derivative Libraries
Computational toxicology is a field that uses mathematical and computer models to predict the toxic effects of chemical substances. nih.gov This approach is crucial in the early stages of drug discovery to identify and eliminate compounds with a high potential for toxicity, thereby reducing reliance on animal testing. nih.gov
For libraries of new chemical entities, including derivatives of 1-benzylpiperidine, Quantitative Structure-Activity Relationship (QSAR) models are often developed. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its toxicological activity. nih.gov By analyzing features of the molecular structure, these models can predict various toxicity endpoints, such as hepatotoxicity, nephrotoxicity, and others. nih.gov For instance, a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine included computational toxicity prediction as part of its analysis. nih.gov The goal of these in silico methods is to filter large libraries of potential drug candidates and prioritize those with the most favorable predicted safety profiles for further development. nih.gov
In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. nih.govfrontiersin.org These predictions are vital for assessing a molecule's potential to become a successful drug, as poor ADMET properties are a major cause of late-stage clinical trial failures. researchgate.net
Studies on N-benzylpiperidine and related heterocyclic compounds frequently include in silico ADMET analysis. nih.govresearchgate.net These predictions assess parameters such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, metabolic stability, and potential for toxicity. mdpi.com For example, the ADMET properties of bicyclo (aryl methyl) benzamides were evaluated to determine their likelihood of penetrating the central nervous system (CNS). mdpi.com Similarly, the pharmacokinetic properties of N-benzylpiperidine hybrids were studied and showed excellent oral absorption characteristics for some lead compounds. nih.gov
The table below summarizes key ADMET parameters that are typically evaluated in silico for drug candidates.
| Parameter | Description | Significance in Drug Discovery |
|---|---|---|
| Absorption | Predicted human intestinal absorption (HIA) and Caco-2 cell permeability. | Determines how well a drug is absorbed from the gut into the bloodstream after oral administration. |
| Distribution | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). | Indicates whether a drug can reach its target, especially for CNS disorders, and how much is freely available to exert its effect. |
| Metabolism | Prediction of interaction with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). | Assesses the drug's metabolic stability and potential for drug-drug interactions. |
| Excretion | Prediction of how the drug and its metabolites are eliminated from the body. | Helps in understanding the drug's half-life and dosing regimen. |
| Toxicity | Prediction of various toxicities, including Ames test for mutagenicity, and cardiotoxicity (hERG inhibition). | Flags potential safety issues early in the discovery process. |
Pharmacological and Biological Evaluation of Derivatives in Vitro and Non Human in Vivo
Cholinesterase Inhibition Studies
Derivatives of 1-benzylpiperidine (B1218667) have been extensively studied for their ability to inhibit cholinesterases, enzymes critical to the regulation of the neurotransmitter acetylcholine.
Acetylcholinesterase (AChE) Inhibition
A number of 1-benzylpiperidine derivatives have demonstrated notable inhibitory activity against acetylcholinesterase (AChE). For instance, a series of N-benzylpiperidine carboxamide derivatives were synthesized and evaluated, with some showing significant AChE inhibitory potential. nih.gov One of the most active compounds in this series was 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, which exhibited an IC50 value of 0.41 ± 1.25 μM. nih.gov Another compound, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, showed an IC50 value of 5.94 ± 1.08 μM. nih.gov
Further research into rationally designed N-benzyl-piperidine derivatives, inspired by the structure of the established AChE inhibitor donepezil (B133215), also yielded potent inhibitors. nih.gov Derivative 4a from this series was identified as the most potent AChE inhibitor with an IC50 of 2.08 ± 0.16 µM. nih.gov Additionally, a series of sulfone analogues of donepezil were developed, with compound 24r showing exceptionally powerful AChE inhibitory activity with an IC50 of 2.4 nM. ucl.ac.uk
In another study, 1,2,4-thiadiazolidinone derivatives incorporating the N-benzylpiperidine fragment were synthesized, and several of these compounds were found to be as potent as the drug tacrine (B349632) in inhibiting AChE. frontiersin.org Specifically, compound 13e (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), also known as E2020, was identified as one of the most potent anti-AChE inhibitors with an IC50 of 5.7 nM. mdpi.com
Table 1: AChE Inhibition by 1-Benzylpiperidine Derivatives
| Compound | AChE IC50 (µM) |
|---|---|
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 ± 1.08 |
| Derivative 4a | 2.08 ± 0.16 |
| Compound 24r | 0.0024 |
| Compound 13e (E2020) | 0.0057 |
Butyrylcholinesterase (BuChE) Inhibition
The inhibitory activity of 1-benzylpiperidine derivatives extends to butyrylcholinesterase (BuChE), another key cholinesterase. The rationally designed N-benzyl-piperidine derivative 4a was found to be a potent inhibitor of BuChE with an IC50 of 7.41 ± 0.44 µM, highlighting its potential as a dual inhibitor of both AChE and BuChE. nih.gov
In a separate study, compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione) was identified as a notable inhibitor of BuChE with an IC50 value of 0.72 μM. nih.gov Furthermore, research on phenylacetate (B1230308) and 2-naphthoate (B1225688) derivatives of 1-benzylpiperidine showed that while some compounds had low inhibitory activity against BuChE, structural modifications could enhance selectivity towards this enzyme. ucl.ac.uk For example, compound 21 from this series was highlighted as a promising selective BuChE inhibitor. ucl.ac.uk The indanone derivative 13e (E2020), a potent AChE inhibitor, showed a much lower affinity for BuChE, being 1250 times more selective for AChE. mdpi.com
Table 2: BuChE Inhibition by 1-Benzylpiperidine Derivatives
| Compound | BuChE IC50 (µM) |
|---|---|
| Derivative 4a | 7.41 ± 0.44 |
| Compound 23 | 0.72 |
Enzyme Kinetics and Mechanism of Inhibition
Kinetic studies have been conducted to understand how these derivatives inhibit cholinesterases. For the potent AChE and BuChE inhibitor 4a , molecular dynamics simulations indicated the formation of favorable complexes with both enzymes. nih.gov Specifically, it was found to have the lowest binding free energy estimation due to interactions with key residues in both target enzymes. nih.gov
For the highly potent AChE inhibitor 24r , kinetic and docking studies revealed that it acts as a mixed-type inhibitor. ucl.ac.uk This suggests that it can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies of other N-benzylpiperidine derivatives have shown interactions such as π-π stacking between the aromatic ring of the ligand and residues like Trp286 in the active site of AChE. ucl.ac.uk
Beta-Secretase 1 (BACE-1) Inhibition
Beta-secretase 1 (BACE-1) is a key enzyme in the production of amyloid-β peptides, making it a significant target in Alzheimer's disease research. Some 1-benzylpiperidine derivatives have been investigated as BACE-1 inhibitors.
Research has shown that chemical structures with a 4-amino-benzylpiperidine framework can be potent BACE-1 inhibitors. For example, derivatives bearing a phenoxyacetamide side chain were found to be particularly effective. Additionally, hybrids of deoxyvasicinone (B31485) and donepezil, which contains a benzylpiperidine pharmacophore, have been designed to target BACE1. The benzylpiperidine moiety of donepezil is known to bind to the active catalytic site of AChE, and this structural element has been incorporated into designs for multi-target agents that also inhibit BACE1.
Anti-Amyloid Aggregation Potential (Aβ)
The aggregation of amyloid-β (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Several N-benzylpiperidine derivatives have demonstrated the ability to inhibit this process.
In one study, a series of new compounds were designed based on the structure of donepezil, combining the N-benzylpiperidine moiety with phthalimide (B116566) or indole (B1671886) groups. nih.gov The most promising compound, 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione), exhibited significant Aβ anti-aggregation activity, with 72.5% inhibition at a concentration of 10 μM. nih.gov
Another line of research focused on piperidine-3-carbohydrazide-hydrazones. nih.gov Within this series, nitro derivatives were found to provide better inhibition of Aβ42 self-aggregation. nih.gov This indicates that specific substitutions on the derivative structure are crucial for this activity. Furthermore, sulfone analogs of donepezil have been shown to be potent inhibitors of Aβ aggregation, in addition to their AChE inhibitory effects. ucl.ac.uk
Sigma Receptor Ligand Research
Sigma receptors, particularly the σ1 subtype, are involved in various cellular functions and are considered therapeutic targets for neurological disorders. Substituted 1-benzylpiperazine (B3395278) and 4-benzylpiperidine (B145979) derivatives have been identified as high-affinity sigma ligands, with binding affinities in the nanomolar range and a preference for the σ1 receptor over the σ2 subtype.
Further research has been aimed at improving the selectivity of these compounds for the σ1 receptor. Additionally, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) has been identified as a compound with σ1 receptor affinity and selectivity. The sigma receptor ligand properties of these derivatives suggest their potential for neuroprotective and antidepressant effects.
Sigma-1 (σ1) Receptor Affinity and Selectivity
Derivatives of the 1-benzylpiperidine scaffold have been a focal point in the quest for selective sigma-1 (σ1) receptor ligands, which are recognized as important targets for neurological and psychiatric disorders. researchgate.netmdpi.com The σ1 receptor, a unique intracellular chaperone protein, is involved in modulating various signaling pathways, including those related to pain. mdpi.comscispace.com
Research into benzylpiperazine and piperidine-based compounds has demonstrated that the combination of a benzyl (B1604629) group and a piperidine (B6355638) or piperazine (B1678402) ring is crucial for high affinity and selectivity. researchgate.netscispace.com For instance, a screening campaign identified 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) as a potent S1R agonist with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol (B65202) (Ki value of 2.5 nM). mdpi.com
Further studies on benzylpiperazine derivatives showed that modifications to the structure could significantly enhance σ1 receptor affinity and selectivity over the σ2 receptor. scispace.comnih.gov One derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15), displayed a remarkably high affinity for the σ1 receptor (Ki σ1 = 1.6 nM) and a substantial selectivity ratio (Ki σ2/Ki σ1 = 886). scispace.comnih.gov This highlights the therapeutic potential of such derivatives, as σ1 receptor antagonists can enhance opioid-induced antinociception and reduce neuropathic pain hypersensitivity. scispace.com The benzyl derivative N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide (LMH-2) also showed significant σ1 receptor affinity and produced dose-dependent anti-hyperalgesic and antiallodynic effects in animal models. researchgate.net
| Compound | Description | σ1 Receptor Affinity (Ki) | Selectivity (Ki σ2/Ki σ1) | Source |
|---|---|---|---|---|
| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 nM | - | mdpi.com |
| Haloperidol (Reference) | - | 2.5 nM | - | mdpi.com |
| Compound 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 nM | 886 | scispace.comnih.gov |
| Lead Compound 8 | 4-methoxybenzylpiperazinyl derivative | - | 432 | scispace.com |
| Benzyl Derivative 12a (AD353) | Piperidine-based derivative | Sub-nanomolar | Complete selectivity | researchgate.net |
Sigma-2 (σ2) Receptor Interactions
The selectivity of a ligand is often expressed as the ratio of its binding affinities (Ki) for the two receptors (Ki σ2/Ki σ1). scispace.com A higher ratio indicates greater selectivity for the σ1 receptor. For the benzylpiperazine derivative 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15), the selectivity ratio was found to be 886, a significant improvement over its lead compound which had a ratio of 432. scispace.comnih.gov This demonstrates that structural modifications, such as the introduction of a hydrophobic cyclohexyl group, can fine-tune the interaction with both sigma receptor subtypes, favoring binding to σ1 while diminishing affinity for σ2. scispace.com In another series of piperidine-based derivatives, compound 12a (AD353) achieved complete selectivity over the σ2 subtype. researchgate.net
Antimicrobial and Antifungal Investigations of Derivatives
Derivatives of 1-benzylpiperidine-4-carbohydrazide have been investigated for their potential as antimicrobial and antifungal agents. The carbohydrazide (B1668358) moiety itself is a key pharmacophore found in various antimicrobial drugs. researchgate.net
Studies on piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety have shown promising fungicidal activities. researchgate.net For example, compounds A13 and A41 from this series exhibited potent in vitro activity against Rhizoctonia solani, with EC50 values of 0.83 μg/mL and 0.88 μg/mL, respectively, which were superior to the positive controls. researchgate.net Compound A13 also showed significant in vivo curative (76.9%) and protective (76.6%) efficiencies in potted rice plants at a concentration of 200 μg/mL. researchgate.net
Similarly, derivatives of N-benzyl piperidin-4-one have demonstrated very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Other research on 2,6-disubstituted piperidine-4-one derivatives found them to have promising activity against bacteria like Bacillus subtilis and the fungus Candida albicans. colab.ws The incorporation of lipophilic groups into the structure of pyridine-4-carbohydrazide has been suggested to enhance biological activity by improving diffusion through the lipid-rich walls of bacteria. researchgate.net
| Compound Series | Target Organism | Activity Metric | Result | Source |
|---|---|---|---|---|
| Piperidine-4-carbohydrazide quinazolinyl derivatives (e.g., A13) | Rhizoctonia solani (fungus) | EC50 | 0.83 µg/mL | researchgate.net |
| Piperidine-4-carbohydrazide quinazolinyl derivatives (e.g., A41) | Rhizoctonia solani (fungus) | EC50 | 0.88 µg/mL | researchgate.net |
| Piperidine-4-carbohydrazide quinazolinyl derivatives (e.g., A13) | Verticillium dahliae (fungus) | EC50 | 1.12 µg/mL | researchgate.net |
| N-benzyl piperidin-4-one derivatives | Aspergillus niger (fungus) | - | Very potent activity | researchgate.net |
| N-benzyl piperidin-4-one derivatives | Escherichia coli (bacterium) | - | Very potent activity | researchgate.net |
| 2,6 disubstituted piperidine 4 one derivative (DALIL1) | Candida albicans (fungus) | - | Highly potent activity | colab.ws |
Antioxidant Activity Assessment
The hydrazide functional group is known to contribute to the antioxidant properties of molecules. researchgate.net Investigations into various carbohydrazide and piperidine derivatives confirm that this structural class has significant potential for scavenging free radicals.
Studies on monocarbohydrazones, derived from the condensation of carbohydrazide with carbonyl compounds, have shown major antioxidant power in DPPH, ABTS, and FRAP assays. researchgate.net Similarly, dihydropyrazole-carbohydrazide derivatives have demonstrated antioxidant activity comparable to that of ascorbic acid. mdpi.com Research on heterobicyclic carbohydrazides revealed that they are potent scavengers of nitric oxide (NO), with some derivatives showing stronger activity than common antioxidants like BHA and BHT. nih.gov
Piperidine derivatives have also been evaluated for their antioxidant capabilities. researchgate.netnih.gov One study found that certain piperidine derivatives exhibited a high radical scavenging capacity of up to 78% in the DPPH assay. researchgate.net The presence of specific functional groups, such as a free thiol (SH) group on the piperidine ring, was found to be particularly effective for inhibiting lipid peroxidation and scavenging hydroxyl radicals. nih.gov
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
The this compound scaffold and its analogues have been explored for their potential as anticancer agents. The hydrazide moiety is a feature of many compounds with antiproliferative properties. researchgate.net
While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. For example, substituted benzyl-1H-indole-2-carbohydrazide derivatives have shown moderate to high cytotoxicity against MCF-7 (breast), A549 (lung), and HCT116 (colon) cancer cell lines. wikipedia.org One compound in this series exhibited a potent average IC50 of 2 µM. wikipedia.org
In another study, novel 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline displayed broad-spectrum antiproliferative activity against five human cancer cell lines, with some members having IC50 values in the low micromolar range (1.47-4.68 μM). nih.gov Furthermore, cobalt complexes of N1-benzylidenepyrazine-2-carbohydrazonamide, which share the carbohydrazide feature, showed strong activity against glioma U87 MG cancer cells with an IC50 value of 7.69 µg/mL. nih.gov
| Compound Series | Cell Line | Activity Metric | Result | Source |
|---|---|---|---|---|
| Substituted benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT116 | Average IC50 | 2 µM | wikipedia.org |
| 4-substituted-piperazine-1-carbodithioate derivative (8q) | Various cancer lines | IC50 Range | 1.47-4.68 µM | nih.gov |
| Cobalt complex of N1-benzylidenepyrazine-2-carbohydrazonamide | U87 MG (Glioma) | IC50 | 7.69 µg/mL | nih.gov |
Evaluation of Antidepressant-like Effects in Non-Human Models
The structural similarity of benzylpiperidine derivatives to known psychoactive compounds has prompted investigations into their potential antidepressant effects. Research has often focused on their interaction with serotonin (B10506) receptors, which are key targets for antidepressant drugs.
A study on a series of N-(2-methoxyphenyl)piperazine derivatives, which are structurally related to benzylpiperidines, revealed significant antidepressant-like activity. These compounds showed high affinity for both 5-HT1A and 5-HT7 receptors. The most promising compound, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibited very high affinity for the 5-HT1A receptor (Ki < 1 nM). In the tail suspension test in mice, a common non-human model for antidepressant activity, this compound was effective at a dose of 2.5 mg/kg, showing a stronger effect than the established antidepressant imipramine.
Role as Starting Materials for Potent Analgesics
The 1-benzylpiperidine framework is a critical precursor in the synthesis of powerful analgesics. Notably, 4-anilino-1-benzylpiperidine is recognized as an important starting material and intermediate in the production of fentanyl and its analogues, which are potent synthetic opioids.
Beyond opioid synthesis, derivatives of this scaffold are being developed as novel analgesics through their action on sigma receptors. As discussed previously, selective σ1 receptor antagonists have shown significant antinociceptive and anti-allodynic effects in animal models of inflammatory and neuropathic pain. scispace.comnih.gov For instance, the benzylpiperazine derivative (Compound 15) produced dose-dependent pain relief in mouse models without causing sedation or impairing motor coordination, highlighting its potential as a therapeutic for chronic pain. scispace.comnih.gov This indicates that the this compound core structure serves as a valuable template for developing new classes of non-opioid analgesics. researchgate.net
Future Perspectives and Research Directions
Rational Design of Novel Multi-Target Directed Ligands Utilizing the 1-Benzylpiperidine-4-carbohydrazide Scaffold
The development of multi-target-directed ligands (MTDLs) represents a paradigm shift in therapeutic strategies, particularly for complex multifactorial diseases like Alzheimer's disease (AD). nih.govresearchgate.netjneonatalsurg.com The this compound scaffold is a valuable starting point for designing such ligands. nih.govmdpi.com
The N-benzylpiperidine motif is a well-established pharmacophore known for its interaction with various biological targets. researchgate.netnih.gov For instance, it is a key component in drugs targeting acetylcholinesterase (AChE), an enzyme implicated in the cognitive decline associated with AD. nih.govmdpi.com The design of MTDLs often involves the strategic combination of pharmacophoric elements to engage multiple targets simultaneously. In the context of AD, researchers have focused on designing dual inhibitors of AChE and other key enzymes like butyrylcholinesterase (BuChE) and β-secretase-1 (BACE-1). nih.govnih.gov
Derivatives of 1-benzylpiperidine (B1218667) have shown the ability to inhibit both AChE and the aggregation of amyloid-beta (Aβ) peptides, another hallmark of AD. nih.govnih.gov The hydrazone linkage in this compound derivatives provides a flexible point for modification, allowing for the introduction of various substituents to optimize binding to different target proteins. For example, the incorporation of an indanone nucleus, similar to that in the established AD drug donepezil (B133215), has been explored. researchgate.net
Table 1: Examples of Multi-Target Directed Ligands Based on the 1-Benzylpiperidine Scaffold
| Compound/Derivative | Target(s) | Therapeutic Area |
|---|---|---|
| N'-2-(4-Benzylpiperidin-1-yl)acylhydrazones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Aβ aggregation | Alzheimer's Disease |
| N-Benzylpiperidine analogs | AChE, β-secretase-1 (BACE-1) | Alzheimer's Disease |
| 1-Benzylpiperidine derivatives | AChE, Serotonin (B10506) Transporter (SERT) | Alzheimer's Disease |
| Piperine-derived ligands | Cholinesterases (ChEs), BACE1, Aβ1-42 aggregation | Alzheimer's Disease |
This table is generated based on available research data and is for illustrative purposes.
Exploration of New Therapeutic Areas for Derivatives
The versatility of the this compound scaffold extends beyond neurodegenerative diseases. The inherent biological activities of piperidine (B6355638) and hydrazide moieties suggest potential applications in a wide range of therapeutic areas. ajchem-a.comontosight.ai
Piperidine derivatives have been investigated for their antimicrobial, anti-inflammatory, and antiviral properties. ontosight.airesearchgate.net The carbohydrazide (B1668358) functional group is also a key feature in various bioactive compounds. For instance, N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.net
Furthermore, derivatives of benzylpiperazine, a structurally related scaffold, have been explored as carbonic anhydrase inhibitors. nih.gov This suggests that with appropriate structural modifications, this compound analogs could be developed for conditions such as glaucoma or as diuretics. The monoamine releasing properties of 4-benzylpiperidine (B145979) itself also point towards potential applications in psychiatric disorders. wikipedia.org
Integration of Advanced Computational Approaches in Derivative Design and Optimization
The design and optimization of novel drug candidates from the this compound scaffold are significantly enhanced by the use of advanced computational methods. nih.govnih.gov Molecular modeling techniques, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, provide valuable insights into the interactions between ligands and their target proteins. nih.govnih.gov
These in silico approaches allow for the prediction of binding affinities and the identification of key structural features required for biological activity. jneonatalsurg.comcmjpublishers.com For example, docking studies have been employed to understand the binding modes of N'-2-(4-benzylpiperidin-1-yl)acylhydrazone derivatives within the active sites of cholinesterase enzymes. nih.gov Similarly, computational methods have been used to design and evaluate piperidine/oxindole derivatives as VEGFR-2 inhibitors. nih.govresearchgate.net
ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are another crucial computational tool that helps in the early stages of drug discovery to assess the drug-like properties of newly designed compounds. jneonatalsurg.comnih.gov By identifying potential liabilities early on, researchers can prioritize the synthesis of compounds with a higher probability of success.
Table 2: Computational Tools in the Design of this compound Derivatives
| Computational Method | Application | Example Study |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities | Design of AChE/BuChE inhibitors nih.gov |
| 3D-QSAR | Understanding structure-activity relationships | PARP-1 inhibitors nih.gov |
| Molecular Dynamics | Simulating ligand-protein interactions over time | VEGFR-2 inhibitors nih.gov |
| ADMET Prediction | Assessing drug-like properties | Benzylpiperazine derivatives for AD jneonatalsurg.com |
This table provides examples of how computational tools are applied in the field and is not exhaustive.
Green Chemistry Approaches in the Synthesis of this compound Analogues
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. acgpubs.orgnih.gov The synthesis of this compound and its analogues can benefit from these sustainable practices.
Traditional methods for synthesizing hydrazides and piperidine derivatives often involve the use of hazardous reagents and solvents. researchgate.net Green chemistry approaches focus on developing more environmentally friendly synthetic routes, such as using water as a solvent, employing microwave irradiation to reduce reaction times and energy consumption, and utilizing catalysts that are efficient and easily recyclable. ajchem-a.comresearchgate.net
For example, solvent-free methods under microwave irradiation have been developed for the preparation of hydrazides, demonstrating significant improvements in terms of reaction time, yield, and environmental factor (E-factor). researchgate.net Similarly, catalyst-free and environmentally benign procedures have been reported for the synthesis of piperidine derivatives. ajchem-a.com The use of continuous flow processes also offers a scalable and efficient method for the synthesis of acid hydrazides. acs.org Adopting these green methodologies for the synthesis of this compound analogues can lead to more sustainable and cost-effective drug development processes. ajgreenchem.com
Q & A
Q. What are the established synthetic routes for 1-Benzylpiperidine-4-carbohydrazide, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves a multi-step approach. First, 1-benzylpiperidine is prepared via nucleophilic substitution between piperidine and benzyl chloride under reflux in a polar aprotic solvent (e.g., DMF). In the second step, the hydrazide group is introduced by reacting 1-benzylpiperidine-4-carbonyl chloride with hydrazine hydrate in anhydrous THF at 0–5°C. Optimization Tips :
- Monitor reaction progress using TLC or HPLC to minimize byproducts.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- For scale-up, replace benzyl chloride with benzyl bromide to enhance reactivity, but ensure stoichiometric control to avoid over-alkylation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential dust inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent exothermic reactions .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of 1-Benzylpiperazine-4-carbohydrazide?
- Methodological Answer :
- ¹H NMR : Key signals include a singlet for the benzyl CH₂ group (δ 3.5–3.7 ppm) and a broad peak for the hydrazide NH₂ (δ 6.8–7.2 ppm). Confirm piperidine ring protons as multiplet signals (δ 1.5–2.5 ppm).
- IR : Look for carbonyl (C=O) stretching at ~1650 cm⁻¹ and N-H bending (hydrazide) at ~1550 cm⁻¹. Compare with reference spectra of analogous compounds .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (Becke’s 3-parameter exchange + Lee-Yang-Parr correlation) for balanced accuracy in energy calculations. This approach reduces errors in atomization energies to ~2.4 kcal/mol .
- Basis Sets : Employ 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for higher accuracy in frontier orbital analysis (HOMO-LUMO gaps).
- Software : Gaussian 16 or ORCA for simulating reaction pathways, focusing on the hydrazide group’s nucleophilicity and benzyl ring’s steric effects.
Q. What methodological considerations are critical when refining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Ensure completeness > 95% for high-resolution data.
- Refinement : Apply SHELXL for anisotropic displacement parameters. Use the WinGX suite for structure solution (direct methods) and ORTEP for visualizing thermal ellipsoids .
- Validation : Check R-factor convergence (<5%) and ADDSYM alerts to detect missed symmetry.
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to confirm specificity.
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., acetylcholinesterase) versus off-target receptors .
- Data Normalization : Account for batch effects in biological replicates by including positive/negative controls in each experiment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
